molecular formula C17H25NO3 B1238892 Bunolol, (R)- CAS No. 47141-41-3

Bunolol, (R)-

Cat. No.: B1238892
CAS No.: 47141-41-3
M. Wt: 291.4 g/mol
InChI Key: IXHBTMCLRNMKHZ-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bunolol, (R)- involves several steps. One common method includes the reaction of 3,4-dihydro-2H-naphthalen-1-one with tert-butylamine and a suitable epoxide. The reaction is typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Bunolol, (R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Bunolol, (R)- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Bunolol: A compound with a similar structure but different functional groups.

    Tetralin derivatives: Other compounds in the tetralin family with varying substituents.

Uniqueness

Bunolol, (R)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

47141-41-3

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C17H25NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3/t12-/m1/s1

InChI Key

IXHBTMCLRNMKHZ-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)NC[C@H](COC1=CC=CC2=C1CCCC2=O)O

SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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